molecular formula C22H26N2O6 B244112 Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No. B244112
M. Wt: 414.5 g/mol
InChI Key: FJXWWZCLVZYFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. Aberrant activation of this pathway has been implicated in various diseases, including cancer, inflammation, and fibrosis. Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the Wnt/β-catenin pathway by targeting the protein TNIK, which is a key regulator of this pathway.
Biochemical and Physiological Effects:
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce the growth of tumors. It has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis and colitis. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to reduce fibrosis in models of liver and lung fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its specificity for the Wnt/β-catenin pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied in preclinical models, which provides a strong foundation for further research. One limitation of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is its poor solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in various diseases, including cancer, inflammation, and fibrosis. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate and its effects on cellular processes.

Synthesis Methods

The synthesis of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with morpholine to form the morpholinylbenzoic acid. The final step involves the reaction of the morpholinylbenzoic acid with ethyl chloroformate to form Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.

Scientific Research Applications

Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. In preclinical studies, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the proliferation of cancer cells and reduce the growth of tumors. It has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis and colitis. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to reduce fibrosis in models of liver and lung fibrosis.

properties

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H26N2O6/c1-4-30-22(26)15-8-9-17(24-10-12-29-13-11-24)16(14-15)23-21(25)20-18(27-2)6-5-7-19(20)28-3/h5-9,14H,4,10-13H2,1-3H3,(H,23,25)

InChI Key

FJXWWZCLVZYFTN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC=C3OC)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.